molecular formula C22H24N2O3 B7692012 N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)furan-2-carboxamide

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B7692012
M. Wt: 364.4 g/mol
InChI Key: APVDCLRCOYXPDX-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)furan-2-carboxamide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in the body. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, the compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)furan-2-carboxamide in lab experiments is its potent biological activity. The compound has been shown to exhibit a range of activities that make it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for use in large-scale experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)furan-2-carboxamide. One potential area of research is the development of novel drug formulations that incorporate this compound. Another area of research is the identification of the specific signaling pathways that are modulated by this compound, which could provide insights into its mechanism of action. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)furan-2-carboxamide involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with cyclohexylamine in the presence of furan-2-carboxylic acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)furan-2-carboxamide has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been reported to have neuroprotective effects and to improve cognitive function.

Properties

IUPAC Name

N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-9-10-16-13-17(21(25)23-19(16)12-15)14-24(18-6-3-2-4-7-18)22(26)20-8-5-11-27-20/h5,8-13,18H,2-4,6-7,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVDCLRCOYXPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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